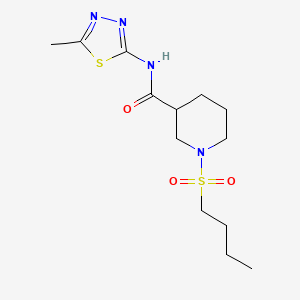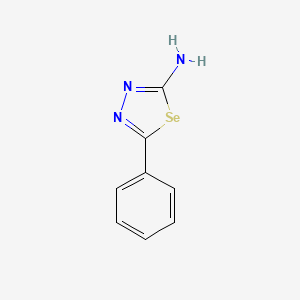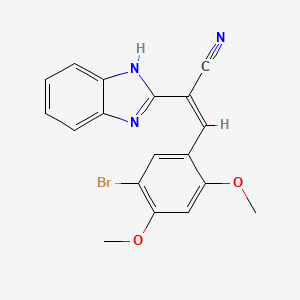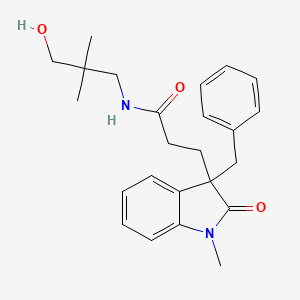![molecular formula C16H14N2OS B5410876 3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5410876.png)
3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound has been extensively studied for its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been found to exhibit anticancer activity against various cancer cell lines. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole in lab experiments include its diverse biological activities, ease of synthesis, and availability. However, the limitations include its potential toxicity and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole. One of the future directions is to further investigate its mechanism of action and identify its molecular targets. Another future direction is to study its potential applications in the treatment of neurodegenerative diseases. Additionally, the compound can be modified to enhance its biological activities and reduce its potential toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of medicinal chemistry. It exhibits diverse biological activities and has potential applications in drug discovery and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Métodos De Síntesis
The synthesis of 3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 3-methylbenzohydrazide with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-5-7-12(10-11)15-17-16(19-18-15)13-8-3-4-9-14(13)20-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODRXFSEOTYQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methylpyridin-3-yl)oxy]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5410797.png)
![N-(4-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5410811.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5410814.png)

![5-methyl-3-[(4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5410830.png)

![2-{2-[4-(acetyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5410843.png)

![3-benzyl-3-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5410873.png)
![5-{[benzyl(methyl)amino]methyl}-N-ethyl-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5410874.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5410886.png)


